molecular formula C15H22O3 B14172673 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane CAS No. 4568-67-6

4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14172673
CAS No.: 4568-67-6
M. Wt: 250.33 g/mol
InChI Key: NDRNLILAEMQVKQ-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound features a benzyloxy group attached to a propyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 3-(benzyloxy)propyl bromide with 2,2-dimethyl-1,3-dioxolane in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The base, often potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or other reduced forms.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • (3-(Benzyloxy)propyl)magnesium bromide

Uniqueness

4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the presence of a dioxolane ring and a benzyloxy group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

4568-67-6

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2,2-dimethyl-4-(3-phenylmethoxypropyl)-1,3-dioxolane

InChI

InChI=1S/C15H22O3/c1-15(2)17-12-14(18-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3

InChI Key

NDRNLILAEMQVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCCOCC2=CC=CC=C2)C

Origin of Product

United States

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